molecular formula C11H10BrF3 B11829210 Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-

Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-

Cat. No.: B11829210
M. Wt: 279.10 g/mol
InChI Key: ZEHPYWHRIWNOLK-OWOJBTEDSA-N
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Description

Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 4-bromo-2-buten-1-yl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzene ring . The 4-bromo-2-buten-1-yl group can be introduced via a coupling reaction using appropriate brominated precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to maintain the stability of the trifluoromethyl and bromo groups during the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The bromo and butenyl groups can participate in various chemical reactions, allowing the compound to interact with enzymes and receptors, potentially modulating their activity .

Biological Activity

Benzene derivatives, particularly those with halogen substitutions, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- , also known as (E)-(4-bromobut-2-en-1-yl)benzene , exhibits potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₁BrF₃
  • Molecular Weight : 211.098 g/mol
  • CAS Number : 40734-75-6

The compound features a bromobutene moiety attached to a benzene ring, with a trifluoromethyl group at the para position. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies have shown that brominated compounds can inhibit tumor cell proliferation. For instance, compounds with similar halogen substitutions have been noted for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Antimicrobial Properties : Benzene derivatives are frequently evaluated for their antimicrobial efficacy. The presence of the bromine atom can enhance the lipophilicity of the compound, potentially improving its membrane penetration and subsequent antimicrobial activity.

The biological activity of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Membrane Interaction : The trifluoromethyl group may facilitate enhanced interaction with cellular membranes, altering permeability and leading to cell death in susceptible organisms.
  • Gene Expression Modulation : There is evidence suggesting that halogenated compounds can modulate gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological effects of brominated benzene derivatives:

StudyFindings
Demonstrated that brominated compounds exhibit cytotoxic effects on carcinoma cells by inducing apoptosis.
Investigated multi-substituted benzene compounds showing significant inhibition of tumor cell proliferation.
Highlighted synthetic pathways for producing brominated intermediates useful in drug development.

Properties

Molecular Formula

C11H10BrF3

Molecular Weight

279.10 g/mol

IUPAC Name

1-[(E)-4-bromobut-2-enyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H10BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h1-3,5-6,8H,4,7H2/b2-1+

InChI Key

ZEHPYWHRIWNOLK-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CBr

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=CCBr

Origin of Product

United States

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